molecular formula C18H22N2O B609589 1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol CAS No. 1402836-58-1

1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol

Cat. No. B609589
M. Wt: 282.38
InChI Key: YTRRAUACYORZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol”, also known as NLG919, is a chemical compound with the molecular formula C18H22N2O . It is a compound of interest in various fields of research .


Molecular Structure Analysis

The molecular structure of “1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol” is characterized by a cyclohexyl group attached to an ethanol group, which is further attached to an imidazo[5,1-a]isoindol group . The molecular weight of the compound is 282.4 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 282.39 . The compound should be stored in a sealed container in a dry place, preferably in a freezer under -20°C .

Scientific Research Applications

Multicomponent Synthesis

A study demonstrates the efficient synthesis of tetrasubstituted imidazoles, including compounds structurally related to 1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol. This synthesis utilizes a four-component cyclocondensation process with catalysts in ethanol, highlighting the chemical versatility of these compounds (Rajkumar, Kamaraj, & Krishnasamy, 2015).

Drug Design and Inhibition Studies

Research on a similar class of compounds, 5-substituted 5H-imidazo[5,1-a]isoindoles, reveals their potential as inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1). Structure-based drug design approaches and structure-activity relationship studies are employed to optimize these compounds for specific inhibitory activities, indicating their applications in drug development (Kumar et al., 2019).

Novel Synthesis Approaches

Another study outlines a novel synthesis method for imidazo[5,1-a]isoindole derivatives. This process involves the oxidation of specific precursor compounds to yield the desired derivatives, showcasing innovative approaches to synthesizing complex chemical structures (Jamaleddini & Mohammadizadeh, 2017).

Photocatalysis and Molecular Interactions

The photocatalysis of N,N'-bis(o-chlorobenzyl)imidazolium salts leading to the formation of imidazo[5,1-a]isoindole highlights the photochemical behavior of these compounds. This study provides insights into their potential interactions and transformations under specific environmental conditions, such as different solvents (Byun, Jung, & Park, 1995).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-18(13-6-2-1-3-7-13)10-16-14-8-4-5-9-15(14)17-11-19-12-20(16)17/h4-5,8-9,11-13,16,18,21H,1-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRRAUACYORZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2C3=CC=CC=C3C4=CN=CN24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735206
Record name 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol

CAS RN

1402836-58-1
Record name 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol
Reactant of Route 2
1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol
Reactant of Route 3
Reactant of Route 3
1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol
Reactant of Route 4
1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol
Reactant of Route 5
1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol
Reactant of Route 6
1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.